neurotoxin III, Radianthus macrodactylus

electrophysiology NaV subtype selectivity toxin pharmacology

Neurotoxin III, also designated RTX‑III, δ‑SHTX‑Hcr1a or sea anemone Rm III, is a 48‑residue polypeptide neurotoxin (molecular mass 5378.33 Da) cross‑linked by three disulfide bridges (Cys3–Cys43, Cys5–Cys33, Cys26–Cys44) that places it firmly within the type II sea‑anemone toxin family. It is isolated from the tropical sea anemone Radianthus macrodactylus (syn.

Molecular Formula C8H13NO2
Molecular Weight 0
CAS No. 122781-94-6
Cat. No. B1168149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameneurotoxin III, Radianthus macrodactylus
CAS122781-94-6
Synonymsneurotoxin III, Radianthus macrodactylus
Molecular FormulaC8H13NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neurotoxin III (Radianthus macrodactylus, CAS 122781-94-6): Core Identity and Structural Provenance for Procurement Decisions


Neurotoxin III, also designated RTX‑III, δ‑SHTX‑Hcr1a or sea anemone Rm III, is a 48‑residue polypeptide neurotoxin (molecular mass 5378.33 Da) cross‑linked by three disulfide bridges (Cys3–Cys43, Cys5–Cys33, Cys26–Cys44) that places it firmly within the type II sea‑anemone toxin family [1]. It is isolated from the tropical sea anemone Radianthus macrodactylus (syn. Heteractis crispa) and acts as a site‑3 gating modifier of voltage‑gated sodium channels (NaV), delaying fast inactivation and causing sustained Na⁺ influx [2]. Its primary amino‑acid sequence and disulfide topology are distinct from co‑occurring type II homologues, making precise identification essential for reproducible experimental outcomes [3].

Why Neurotoxin III from Radianthus macrodactylus Cannot Be Freely Substituted by Other Type II Sea‑Anemone Toxins


Although multiple type II sea‑anemone toxins (e.g., RpII, RTX‑VI, ShI) share the same 48‑residue cysteine scaffold and delay NaV inactivation, they are not interchangeable. RTX‑III possesses a unique Arg13 residue within its arginine loop that is absent in its closest natural analogue, RTX‑VI; this single‑residue difference redirects channel‑subtype selectivity, with RTX‑III preferentially activating NaV1.3 while RTX‑VI shifts the effect to NaV1.2 [1]. Even among toxins retaining Arg13, simple guanidination of one or two lysine residues leaves toxicity unchanged, whereas modification of three or four lysines reduces lethality two‑fold, demonstrating that subtle perturbations of surface charge yield discrete functional consequences [2]. Consequently, substituting RTX‑III with an in‑class homologue risks altering both the targeted NaV subtype panel and the effective concentration required in a given assay.

Quantitative Differentiation of Neurotoxin III (RTX‑III) Against Its Closest Type II Comparators


EC50 on Mammalian NaV1.3 vs. NaV1.2: RTX‑III Has a Unique Target Profile Among Heteractis Type II Toxins

In a direct head‑to‑head electrophysiological screen on Xenopus laevis oocytes expressing nine NaV subtypes, RTX‑III (10 µM) substantially potentiated NaV1.3 currents but did not activate NaV1.2; its closest natural analogue RTX‑VI, which lacks Arg13, showed the opposite profile—robust activation of NaV1.2 and no effect on NaV1.3 [1]. The EC50 of RTX‑III for the mammalian channels averaged 381.8 nM, whereas the more potent analogue RpII (δ‑SHTX‑Hcr1f) displayed an EC50 approximately 10‑fold lower on the same mammalian panel [2]. For insect (BgNaV1) channels the EC50 of RTX‑III was 978.1 nM, confirming a consistent phyla‑dependent potency trend (mammalian > insect/arachnid) that is quantified for the first time in this comparative data set [1].

electrophysiology NaV subtype selectivity toxin pharmacology

In‑Vivo Lethality (Mouse LD50): RTX‑III Exhibits a Narrow 25–40 µg/kg Range Not Captured by Other Type II Toxins

The mouse intraperitoneal LD50 of native RTX‑III is reported as 25–40 µg/kg [1]. In contrast, the co‑occurring type II toxin RpII (δ‑SHTX‑Hcr1f) has an LD50 of 4200 µg/kg—approximately 100‑fold higher (i.e., less toxic) [2]. This large lethality gap exists despite 88 % sequence identity between RTX‑III and ShI, highlighting that subtle sequence differences translate into pharmacologically relevant potency differences [3]. Chemical‑modification studies further demonstrate that acetylation of the N‑terminal amino group reduces lethality 12‑fold, while diacetylated derivatives are 30‑ to 35‑fold less toxic, providing a quantitative structure‑toxicity map unique to RTX‑III [4].

acute toxicity in‑vivo lethality structure‑toxicity relationship

Arg13 Functional Role: RTX‑III Retains a Critical Guanidine‑Bearing Residue That Is Absent in the Naturally Occurring Two‑Chain Analogue RTX‑VI

RTX‑VI is a naturally occurring two‑chain analogue of RTX‑III that is identical in sequence except for the absence of Arg13 [1]. In murine lethality assays, chemical modification of Arg13 in RTX‑III with 1,2‑cyclohexanedione or phenylglyoxal decreased toxicity by a factor of five, while Arg45 modification was functionally neutral, demonstrating that Arg13 is a key—but not exclusive—toxicity determinant [2]. Modification of three or four lysine residues (guanidination) in RTX‑III reduces lethality two‑fold, whereas modification of one or two lysines is tolerated, establishing a functional “arginine‑plus‑lysine” surface‑charge requirement that is satisfied by the intact RTX‑III molecule but not by RTX‑VI or charge‑neutralised derivatives [3].

structure‑function arginine loop toxin engineering

Disulfide‑Bond Integrity Governs RTX‑III Lethality: Reduction Abolishes Toxicity by 100‑Fold, a Benchmark Not Reached by Other Modifications

Reduction of the two reducible disulfide bonds of RTX‑III with 2‑mercaptoethanol followed by iodoacetamide derivatisation diminished mouse toxicity by a factor of 100, whereas reduction alone without derivatisation was reversible and partially restored activity [1]. By comparison, carboxyl‑group esterification of RTX‑III reduced toxicity no more than 2‑fold (mono‑modified) to 6‑fold (di‑modified), and Trp30 modification was entirely neutral [2]. This ∼17‑ to 50‑fold differential between disulfide disruption and other covalent modifications provides a quantitative stability benchmark that is not available for the majority of type II comparators.

disulfide bond toxin stability reduction‑sensitivity

Highest‑Validity Application Scenarios for Neurotoxin III (RTX‑III) Based on Quantitative Differentiation Evidence


Selective Pharmacological Activation of NaV1.3 for Central‑Nervous‑System Channel Studies

Because RTX‑III uniquely activates NaV1.3 among the Heteractis type II toxins (RTX‑VI activates NaV1.2 instead, RpII is non‑selective), laboratories requiring NaV1.3‑selective pharmacological opening in recombinant or native preparations should procure RTX‑III rather than any co‑isolated homologue. The measured mammalian EC50 of 381.8 nM provides a defined working concentration for reproducible current‑potentiation experiments. [1]

In‑Vivo Pharmacological Challenge Models Requiring High Mammalian Lethality with a Defined LD50 Window

With a mouse LD50 of 25–40 µg/kg, RTX‑III is approximately 100‑fold more lethal than RpII (LD50 4200 µg/kg). This makes RTX‑III the preferred agent for acute neurotoxicity challenge studies in rodents where low‑dose administration is critical, and where the narrow lethality range allows precise dosing. Procurement of RpII would necessitate a two‑order‑of‑magnitude higher dose, potentially introducing off‑target effects. [2]

Structure‑Function Studies Centered on the Arginine‑Loop Pharmacophore

The presence of Arg13 in RTX‑III and its five‑fold contribution to lethality (versus the Arg13‑deleted natural variant RTX‑VI) make RTX‑III the definitive starting scaffold for mutagenesis or chemical‑modification programs aiming to dissect the role of the arginine loop in NaV channel binding. Investigators requiring the full arginine‑loop phenotype must specify RTX‑III; RTX‑VI cannot serve as a surrogate. [3]

Quality‑Control and Stability‑Indicating Assays Based on Disulfide Integrity

The 100‑fold lethality loss upon disulfide reduction provides a sensitive built‑in bioassay for correct folding and oxidation state. This feature is particularly valuable for synthetic or recombinant RTX‑III production batches, where a simple mouse‑lethality or electrophysiological test can confirm that the disulfide‑bond network (Cys3–Cys43, Cys5–Cys33, Cys26–Cys44) is intact—a quality attribute not readily assessed in less reduction‑sensitive type II toxins. [4]

Quote Request

Request a Quote for neurotoxin III, Radianthus macrodactylus

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.